4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXWUXZWWKPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of thiomorpholine and thiophene rings in the structure of 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide enhances its efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide group can lead to improved antibacterial activity, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The specific compound under consideration has shown potential in inhibiting inflammatory pathways, particularly in conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate cytokine production could be pivotal in therapeutic applications .
Cancer Research
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The unique arrangement of functional groups in this compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Ongoing research is focused on elucidating these mechanisms and establishing its efficacy in clinical settings .
Polymer Chemistry
The compound's sulfonamide group can act as a reactive site for polymerization processes. It can be utilized to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to degradation under environmental stressors .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be explored as an additive in coatings and adhesives. Its presence may enhance the durability and performance of these materials, particularly in industrial applications where resistance to chemicals and temperature variations is crucial .
Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. Its potential to disrupt biological processes in pests could lead to effective agrochemical formulations that are less harmful to non-target organisms compared to traditional pesticides .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |
| Study C | Cancer Research | Induced apoptosis in breast cancer cells through modulation of cell cycle regulators. |
| Study D | Polymer Chemistry | Enhanced tensile strength and thermal stability when incorporated into polycarbonate matrices. |
| Study E | Pesticide Development | Effective against aphid populations with lower toxicity profiles than existing pesticides. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide with structurally related sulfonamide derivatives:
Structural and Functional Insights
In contrast, the methyl group in ’s compound may reduce steric hindrance, favoring crystallographic packing . The thiomorpholine-thiophene system in the target compound introduces conformational rigidity and sulfur-based hydrogen bonding, which are absent in ’s dimethylamino-thiophene analog .
Biological Activity: The thiomorpholine moiety in the target compound may confer selectivity toward sulfur-metabolizing enzymes (e.g., cysteine proteases), whereas ’s thiazolidinone derivative could target oxidoreductases due to its keto group .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of thiomorpholine-4-carbonyl chloride to a thiophene intermediate, followed by sulfonylation. ’s compound, with a simpler dimethylamino group, may be synthesized via reductive amination .
Preparation Methods
Formation of the Thiomorpholine-Thiophene Intermediate
The thiomorpholine moiety is coupled to thiophene-2-carboxylic acid under inert conditions (N₂ atmosphere) to prevent oxidation. A typical procedure involves:
-
Dissolving thiomorpholine (1.0 equiv) and thiophene-2-carboxylic acid (1.1 equiv) in dry DMF.
-
Adding EDCI (1.2 equiv) and HOBt (1.2 equiv) at 0°C.
Yield : 68–72% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Sulfonylation of Ethylamine
4-Chlorobenzenesulfonyl chloride (1.2 equiv) is reacted with ethylamine (1.0 equiv) in dichloromethane (DCM) containing triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 0°C for 2 hours, followed by quenching with ice water.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 2 hours |
| Yield | 85% |
| Purity (HPLC) | >98% |
Coupling of Sulfonamide and Thiomorpholine-Thiophene
The final step involves nucleophilic substitution between N-ethyl-4-chlorobenzenesulfonamide and the thiomorpholine-thiophene intermediate. Optimized conditions include:
-
Using potassium carbonate (K₂CO₃) as a base in acetonitrile.
Reaction Equation :
Yield : 62–65% after recrystallization from ethanol.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO, acetonitrile) were evaluated for the coupling step. Acetonitrile provided optimal solubility and reaction kinetics. Catalysts such as DMAP (4-dimethylaminopyridine) showed no significant improvement, suggesting a non-catalytic mechanism.
Temperature and Time Dependence
Elevating temperatures beyond 60°C led to decomposition, while shorter reaction times (<6 hours) resulted in incomplete conversion. A balance between efficiency and stability was achieved at 60°C for 8 hours.
Purification and Characterization
Chromatographic Purification
Crude product was purified using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). Fractions containing the target compound were identified via TLC (Rf = 0.45 in 1:1 ethyl acetate/hexane).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 1H, thiophene-H), 3.75–3.68 (m, 4H, thiomorpholine-CH₂), 3.12 (q, J = 7.2 Hz, 2H, N–CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).
-
HRMS : m/z calculated for C₁₇H₁₉ClN₂O₃S₃ [M+H]⁺: 431.0, found: 431.2.
Scalability and Industrial Relevance
The process is scalable to kilogram quantities with minor adjustments:
Q & A
Q. What synthetic methodologies are recommended for preparing 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a secondary amine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
Thiomorpholine coupling : Introducing the thiomorpholine-4-carbonyl moiety via amide bond formation, often using coupling agents like HATU or EDCI in DMF .
Thiophene functionalization : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene ring to the sulfonamide core .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods ensures structural validation:
Q. How can computational models predict the bioactivity of this compound?
- Methodological Answer :
- QSAR Studies : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to correlate structure with activity .
- Molecular Docking : Employ software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., carbonic anhydrase isoforms) .
- PubChem Data : Cross-reference bioactivity data from analogs (e.g., sulfonamides with thiomorpholine motifs) to infer mechanisms .
Advanced Research Questions
Q. How can contradictions in crystallographic data for sulfonamide derivatives be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL to iteratively adjust parameters (e.g., thermal displacement, occupancy) against high-resolution data .
- Cross-Validation : Compare X-ray results with - HMBC NMR to confirm hydrogen-bonding networks .
- Twinned Data Analysis : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .
Q. How do substituents (e.g., thiomorpholine vs. morpholine) influence biological activity?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with morpholine, piperazine, or thiomorpholine groups. Test inhibitory activity against enzymes (e.g., kinase assays).
- Lipophilicity Impact : Measure logD values (shake-flask method) to assess how sulfur in thiomorpholine enhances membrane permeability vs. oxygen in morpholine .
Q. What strategies optimize synthetic yield and purity for large-scale preparation?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (0°C vs. rt), and catalyst loading to identify optimal conditions .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Crystallization Screening : Test solvent mixtures (ethanol/water) to improve crystal habit and reduce amorphous impurities .
Q. How to address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers .
- Time-Dependent Assays : Re-evaluate IC values at 24h vs. 48h to account for compound stability (e.g., hydrolysis of thiomorpholine) .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
